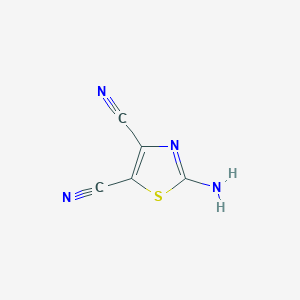
2-Aminothiazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminothiazole-4,5-dicarbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure This compound is part of the thiazole family, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminothiazole-4,5-dicarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of α-cyanothioacetamide with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or dimethylformamide. The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Aminothiazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: N-substituted thiazole derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Derivatives of 2-aminothiazole-4,5-dicarbonitrile are investigated for their therapeutic potential in treating infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The biological activity of 2-aminothiazole-4,5-dicarbonitrile is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, its anticancer activity is linked to the inhibition of specific kinases involved in cell proliferation. The nitrile groups can form hydrogen bonds with active sites of enzymes, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
2-Aminothiazole-4,5-dicarbonitrile can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Lacks the nitrile groups, resulting in different reactivity and biological activity.
4,5-Dimethylthiazole: Contains methyl groups instead of nitriles, affecting its chemical properties and applications.
2-Amino-4,5-dimethylthiazole: Similar structure but with methyl groups, leading to variations in its biological activity.
The presence of nitrile groups in this compound makes it unique, as these groups can participate in additional chemical reactions and enhance the compound’s biological activity.
特性
分子式 |
C5H2N4S |
|---|---|
分子量 |
150.16 g/mol |
IUPAC名 |
2-amino-1,3-thiazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5H2N4S/c6-1-3-4(2-7)10-5(8)9-3/h(H2,8,9) |
InChIキー |
QTGIFTCDTLWDQE-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(SC(=N1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


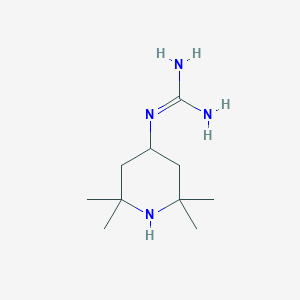
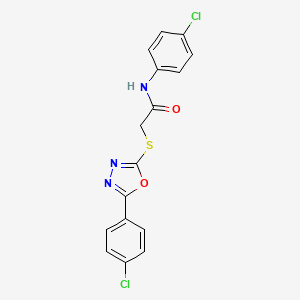
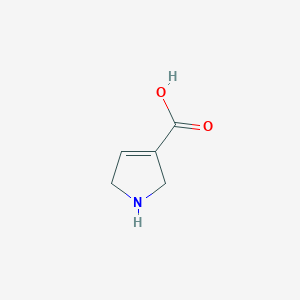
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
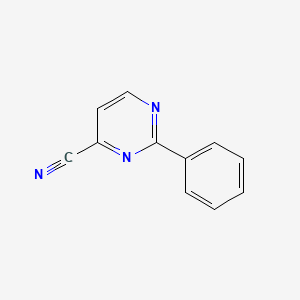

![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
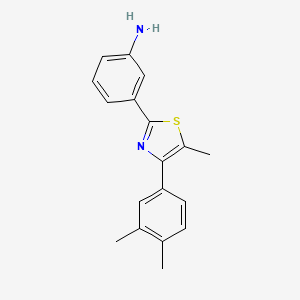
![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)
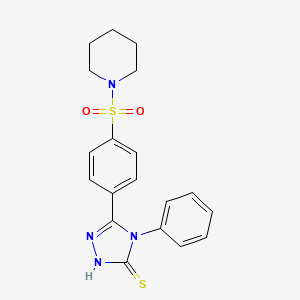


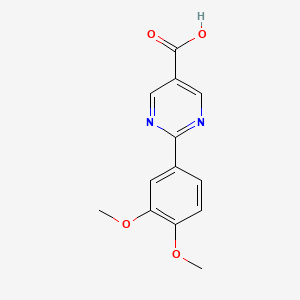
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
